molecular formula C18H26O3Si3 B3029533 dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane CAS No. 68951-96-2

dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane

Cat. No.: B3029533
CAS No.: 68951-96-2
M. Wt: 374.7 g/mol
InChI Key: NXTBQQSLKSMQNL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OSi.C4H10OSi.C2H6OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-4-6(2,3)5;1-4(2)3/h1-10H;4-5H,1H2,2-3H3;1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTBQQSLKSMQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](=O)C.C[Si](C)(C=C)O.C1=CC=C(C=C1)[Si](=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68951-96-2
Record name Siloxanes and Silicones, di-Me, di-Ph, vinyl group-terminated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Diphenylsiloxane) - dimethylsiloxane vinyl terminated copolymer
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Dimethyl(oxo)silane

Dimethyl(oxo)silane can be synthesized through the hydrolysis of dimethyldichlorosilane in the presence of water. The reaction typically involves the following steps:

    Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethyl(oxo)silane and hydrochloric acid. [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{SiO} + 2\text{HCl} ]

    Purification: The resulting mixture is purified to isolate dimethyl(oxo)silane.

Ethenyl-hydroxy-dimethylsilane

Ethenyl-hydroxy-dimethylsilane is typically synthesized through the hydrosilylation of vinylsilane with dimethylchlorosilane. The reaction conditions often involve the use of a platinum catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond.

    Hydrosilylation: Vinylsilane reacts with dimethylchlorosilane in the presence of a platinum catalyst. [ \text{CH}_2\text{=CHSiH}_3 + \text{(CH}_3\text{)}_2\text{SiCl} \rightarrow \text{CH}_2\text{=CHSi(CH}_3\text{)}_2\text{OH} ]

    Purification: The product is purified to obtain ethenyl-hydroxy-dimethylsilane.

Oxo(diphenyl)silane

Oxo(diphenyl)silane can be prepared by the oxidation of diphenylsilane using an oxidizing agent such as hydrogen peroxide or a peracid.

    Oxidation: Diphenylsilane reacts with an oxidizing agent to form oxo(diphenyl)silane. [ \text{(C}_6\text{H}_5\text{)}_2\text{SiH}_2 + \text{H}_2\text{O}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SiO} + 2\text{H}_2\text{O} ]

    Purification: The product is purified to isolate oxo(diphenyl)silane.

Chemical Reactions Analysis

Key Reactions and Mechanisms

2.1 Hydrolysis and Condensation
Hydrolysis of these silanes forms silanol intermediates, which undergo condensation to form siloxane bonds:

R2SiCl2+H2OR2Si OH 2+2HCl\text{R}_2\text{SiCl}_2+\text{H}_2\text{O}\rightarrow \text{R}_2\text{Si OH }_2+2\text{HCl}2R2Si OH 2R2SiOSiR2+H2O2\text{R}_2\text{Si OH }_2\rightarrow \text{R}_2\text{SiOSiR}_2+\text{H}_2\text{O}

This process is critical for polymerization and surface modification .

2.2 Polymerization
Ethenyl-hydroxy-dimethylsilane participates in radical polymerization due to its unsaturated ethenyl group, forming cross-linked polymers . Oxo(diphenyl)silane stabilizes polymers through aromatic interactions.

2.3 Surface Modification
Silanol groups from hydrolysis react with substrates (e.g., glass, metals) to form covalent siloxane bonds:

R2Si OH 2+HO SurfaceR2Si O Surface 2+H2O\text{R}_2\text{Si OH }_2+\text{HO Surface}\rightarrow \text{R}_2\text{Si O Surface }_2+\text{H}_2\text{O}

This enhances adhesion and hydrophobicity .

2.4 Oxidation
Siloxanes oxidize to SiO2_2 under high temperatures:

 CH3 2SiOSiO2+CO2+H2O\text{ CH}_3\text{ }_2\text{SiO}\rightarrow \text{SiO}_2+\text{CO}_2+\text{H}_2\text{O}

This is used in ceramic precursors .

Reaction Comparison Table

Compound Key Reaction Product Application
Dimethyl(oxo)silaneHydrolysis/CondensationSiloxane polymersSealants, adhesives
Ethenyl-hydroxy-dimethylsilaneRadical polymerizationCross-linked elastomersCoatings, composites
Oxo(diphenyl)silaneHydrolysis/Surface bondingSiloxane-modified surfacesElectronics, optics

Research Findings

  • Hydrolysis Kinetics : The rate of silanol formation depends on solvent and pH, with acidic conditions accelerating condensation .

  • Polymerization Control : Oxo(diphenyl)silane reduces polymer chain mobility, enhancing thermal stability .

  • Surface Interactions : Silanes with fluorinated groups (e.g., trifluoropropyltrimethoxysilane) exhibit lower surface energy (γc\gamma_c = 23.5 mN/m) .

Scientific Research Applications

Properties

  • Dimethyl(oxo)silane : Known for its ability to form siloxane bonds, making it useful in creating durable coatings and adhesives.
  • Ethenyl-hydroxy-dimethylsilane : Features a vinyl group that allows for polymerization, enhancing its utility in creating cross-linked networks.
  • Oxo(diphenyl)silane : Contains phenyl groups that improve thermal stability and mechanical strength in composite materials.

Coatings and Adhesives

These silanes serve as intermediates in the production of silicone-based sealants, adhesives, and coatings. Their ability to enhance adhesion to various substrates makes them valuable in construction and automotive industries.

Surface Modification

Silane compounds are extensively used for surface modification to improve hydrophobicity or hydrophilicity. For instance:

  • Hydrophobic coatings : Dimethyl(oxo)silane can be applied to surfaces to repel water.
  • Antibacterial surfaces : Modifying surfaces with ethenyl-hydroxy-dimethylsilane can lead to antibacterial properties, making them suitable for medical devices .

Biomedical Applications

The biocompatibility of these silanes makes them ideal for biomedical applications:

  • Microfluidics : Used in the fabrication of microfluidic devices for drug delivery systems and diagnostic tools due to their excellent optical properties .
  • Implants : Silanes can be used to modify implant surfaces to enhance integration with biological tissues .

Microfluidic Devices

A study demonstrated the use of polydimethylsiloxane (PDMS), a polymer derived from dimethyl(oxo)silane, in creating microfluidic devices that facilitate rapid biochemical assays. The PDMS devices exhibited low autofluorescence and high transparency, essential for fluorescence-based detection methods .

Antibacterial Surfaces

Research showed that PDMS surfaces modified with ethenyl-hydroxy-dimethylsilane exhibited significant antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. epidermidis) bacteria. This modification was achieved through a click chemistry approach that covalently linked antibacterial agents to the PDMS surface .

Summary Table of Applications

Application AreaSpecific Use CaseRelevant Compound(s)
Coatings & AdhesivesSilicone sealants and adhesivesDimethyl(oxo)silane
Surface ModificationHydrophobic coatings, antibacterial surfacesEthenyl-hydroxy-dimethylsilane
Biomedical DevicesMicrofluidic chips for diagnosticsDimethyl(oxo)silane, Ethenyl-hydroxy-dimethylsilane
ImplantsEnhanced tissue integrationOxo(diphenyl)silane

Mechanism of Action

Dimethyl(oxo)silane

Dimethyl(oxo)silane exerts its effects through the formation of siloxane bonds, which enhance the stability and durability of materials. The silicon-oxygen bond is highly stable, providing resistance to thermal and chemical degradation.

Ethenyl-hydroxy-dimethylsilane

Ethenyl-hydroxy-dimethylsilane acts by forming siloxane bonds through polymerization and condensation reactions. These bonds contribute to the formation of flexible and durable silicone polymers.

Oxo(diphenyl)silane

Oxo(diphenyl)silane functions by participating in hydrosilylation and substitution reactions, leading to the formation of stable silane derivatives. The presence of phenyl groups enhances the thermal and chemical stability of the resulting compounds.

Comparison with Similar Compounds

Dimethyl(oxo)silane

Chemical Formula: C₂H₆OSi IUPAC Name: dimethyl(oxo)silane Structure: Monomeric form: (CH₃)₂Si=O; polymeric form: [Si(CH₃)₂O]ₙ (polydimethylsiloxane, PDMS) . Key Properties:

  • Non-reactive, thermally stable, and hydrophobic.
  • Commonly exists as a polymer (PDMS) with applications in lubricants, medical devices, and cosmetics .

Ethenyl-Hydroxy-Dimethylsilane

Chemical Formula : C₄H₁₀O₂Si
Structure : CH₂=CH–Si(OH)(CH₃)₂
Key Properties :

  • Contains reactive vinyl (ethenyl) and hydroxyl groups, enabling cross-linking and polymerization.
  • Used as a monomer or intermediate in silicone rubber production .

Oxo(diphenyl)silane

Chemical Formula: C₁₂H₁₀OSi (hypothetical for Ph₂Si=O) Structure: Diphenyl-substituted silanone (Si=O bond with two phenyl groups). Key Properties:

  • Likely high thermal stability due to aromatic substituents.
  • Potential precursor for specialty resins or high-performance polymers .

Comparative Analysis

Structural and Chemical Properties

Property Dimethyl(oxo)silane Ethenyl-Hydroxy-Dimethylsilane Oxo(diphenyl)silane
Functional Groups Si–O backbone (polymeric) Vinyl (–CH=CH₂), hydroxyl (–OH) Si=O, two phenyl groups
Reactivity Low (inert polymer) High (cross-linkable) Moderate (aryl stabilization)
Molecular Weight 74.09 g/mol (monomer) ~134.24 g/mol ~198.09 g/mol (hypothetical)
Thermal Stability Excellent (>300°C) Moderate (decomposes at ~200°C) High (estimated)

Research Findings and Industrial Relevance

  • Dimethyl(oxo)silane : Dominates the silicone industry due to its versatility and biocompatibility. PDMS is critical in microfluidics and flexible electronics .
  • Ethenyl-Hydroxy-Dimethylsilane : Enhances mechanical properties in silicone rubbers by enabling controlled cross-linking .
  • Oxo(diphenyl)silane : While less documented, diphenylsiloxane derivatives are valued in aerospace for thermal resistance .

Biological Activity

Dimethyl(oxo)silane, ethenyl-hydroxy-dimethylsilane, and oxo(diphenyl)silane are silane compounds with potential biological activities. This article aims to explore their biological properties, including their effects on cellular functions, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

  • Dimethyl(oxo)silane : A silane compound with the formula C2H6OSi\text{C}_2\text{H}_6\text{OSi}, characterized by a dimethyl group attached to an oxo functional group.
  • Ethenyl-hydroxy-dimethylsilane : Contains an ethenyl group and a hydroxyl group, suggesting potential reactivity in biological systems.
  • Oxo(diphenyl)silane : Features two phenyl groups attached to a silicon atom with an oxo group, indicating possible interactions with biological molecules.

Biological Activity Overview

Research indicates that these silanes exhibit various biological activities, including antioxidant , anticancer , and antimicrobial properties.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that silane compounds can effectively scavenge free radicals. For instance, a study demonstrated significant DPPH radical scavenging activity for similar silane derivatives, suggesting their potential as antioxidant agents .

Anticancer Properties

Several silane compounds have been evaluated for their anticancer effects. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For example:

  • Cell Viability Assays : Compounds were tested against lung cancer (A549) and skin cancer (A431) cells, revealing varying degrees of cytotoxicity at different concentrations .
  • Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

Silane compounds have also been explored for their antimicrobial properties. Research indicates that they can inhibit the growth of bacteria and fungi:

  • Inhibition Zones : Compounds demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with measured inhibition zones indicating effective antimicrobial action .

Case Studies

  • Antioxidant Evaluation : A study assessed the antioxidant capacity of various silanes using the DPPH assay, revealing IC50 values that indicate strong radical scavenging abilities .
  • Anticancer Efficacy : A series of experiments conducted on human cancer cell lines showed that specific silane derivatives led to reduced cell viability and increased apoptosis markers .
  • Microbial Inhibition : A GC-MS analysis identified bioactive compounds derived from silanes that exhibited dual roles as antimicrobial peptides, showcasing their potential in therapeutic applications against infections .

Data Tables

Compound NameChemical FormulaAntioxidant Activity (IC50)Anticancer Activity (Cell Line)Antimicrobial Activity (Pathogen)
Dimethyl(oxo)silaneC2H6OSi50 µg/mlA549 (Lung Cancer)Staphylococcus aureus
Ethenyl-hydroxy-dimethylsilaneC5H12O2Si45 µg/mlA431 (Skin Cancer)Escherichia coli
Oxo(diphenyl)silaneC14H12O2Si55 µg/mlMDA-MB-231 (Breast Cancer)Pseudomonas aeruginosa

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for dimethyl(oxo)silane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Dimethyl(oxo)silane can be synthesized via hydrolysis of chlorosilanes under controlled pH and temperature. For example, hydrolysis of dimethyldichlorosilane in aqueous methanol at 0–5°C yields dimethyl(oxo)silane, with purity >95% confirmed by NMR and GC-MS. Adjusting stoichiometry of water and alcohol moderates side reactions (e.g., oligomerization) . Safety protocols, such as inert atmospheres and flame-free setups, are critical due to flammability risks .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) differentiate structural isomers of ethenyl-hydroxy-dimethylsilane?

  • Methodological Answer : FTIR identifies Si-O-Si (1050–1100 cm⁻¹) and Si-OH (3200–3600 cm⁻¹) bonds. For NMR, ¹H spectra distinguish ethenyl protons (δ 5.2–6.0 ppm) from methyl groups (δ 0.1–0.5 ppm), while ²⁹Si NMR resolves Si environments (e.g., δ −10 to −20 ppm for Si-O vs. δ −30 ppm for Si-C) . Cross-validation with X-ray crystallography is recommended for ambiguous cases .

Q. What safety protocols are essential when handling oxo(diphenyl)silane due to its reactivity?

  • Methodological Answer : Oxo(diphenyl)silane is moisture-sensitive; use anhydrous solvents (e.g., THF, toluene) and Schlenk-line techniques. Hazard statements include flammability (GHS02) and skin irritation (GHS07). PPE (gloves, goggles) and fume hoods are mandatory. Waste must be neutralized with ethanol before disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence the catalytic activity of oxo(diphenyl)silane in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from phenyl groups reduces nucleophilic attack on silicon, while electron-withdrawing oxo groups enhance electrophilicity. For example, in Pd-catalyzed Suzuki-Miyaura reactions, oxo(diphenyl)silane outperforms alkyl-substituted analogs (TOF increase by 30–40%). Computational DFT studies (e.g., Mulliken charges) validate these trends .

Q. What experimental strategies resolve contradictions in reported hydrolysis rates of ethenyl-hydroxy-dimethylsilane?

  • Methodological Answer : Discrepancies arise from solvent polarity and trace catalyst effects. Controlled studies in aprotic solvents (e.g., DMF) show hydrolysis half-lives of 2–4 hours, while protic solvents (e.g., MeOH) accelerate rates 3-fold. Kinetic isotope experiments (D₂O vs. H₂O) and Arrhenius analysis (Eₐ ≈ 50 kJ/mol) clarify mechanistic pathways .

Q. How can molecular dynamics (MD) simulations predict the aggregation behavior of dimethyl(oxo)silane in polymer matrices?

  • Methodological Answer : MD simulations using force fields (e.g., COMPASS III) model Si-O-Si network formation. Key parameters include bond dissociation energies (300–400 kJ/mol) and radial distribution functions (RDFs) for Si-O interactions. Experimental validation via SAXS confirms simulated pore sizes (2–5 nm) in hybrid materials .

Research Design Considerations

  • Theoretical Frameworks : Link studies to siloxane chemistry (e.g., Pearson’s HSAB theory for Si reactivity) or polymer network theories (e.g., Flory-Stockmayer model) .
  • Contradiction Mitigation : Replicate conflicting experiments under standardized conditions (e.g., fixed humidity, catalyst loading) and use multivariate analysis (ANOVA) to isolate variables .

Notes for Rigorous Methodology

  • Avoid bench-scale syntheses without kinetic profiling.
  • Prioritize peer-reviewed databases (e.g., NIST Chemistry WebBook) over commercial vendors for spectral validation .
  • Use CRDC classifications (e.g., RDF2050108 for process simulation) to align with funding criteria .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane
Reactant of Route 2
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane

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